molecular formula C11H14N2O2 B12559614 N-Benzyl-N-(2-formamidoethyl)formamide CAS No. 143722-92-3

N-Benzyl-N-(2-formamidoethyl)formamide

Katalognummer: B12559614
CAS-Nummer: 143722-92-3
Molekulargewicht: 206.24 g/mol
InChI-Schlüssel: KEVWYMBNCWAWEQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Benzyl-N-(2-formamidoethyl)formamide: is an organic compound that belongs to the class of formamides It is characterized by the presence of a benzyl group attached to a formamide moiety, which is further connected to a 2-formamidoethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-(2-formamidoethyl)formamide typically involves the reaction of benzylamine with formamide under specific conditions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-Benzyl-N-(2-formamidoethyl)formamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the formamide group to amines or other reduced forms.

    Substitution: The benzyl group can undergo substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Sulfonated rice husk ash (RHA-SO3H), palladium on carbon.

Major Products Formed

The major products formed from these reactions include substituted benzyl derivatives, amides, and reduced amine compounds. These products are often used as intermediates in further synthetic applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-Benzylformamide: A simpler formamide derivative with similar reactivity but lacking the 2-formamidoethyl group.

    N-Phenylformamide: Another formamide derivative with a phenyl group instead of a benzyl group.

    N,N-Dimethylformamide: A commonly used solvent with similar formamide functionality but different substituents.

Uniqueness

N-Benzyl-N-(2-formamidoethyl)formamide is unique due to its specific structure, which combines a benzyl group with a 2-formamidoethyl moiety. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic and catalytic applications .

Eigenschaften

CAS-Nummer

143722-92-3

Molekularformel

C11H14N2O2

Molekulargewicht

206.24 g/mol

IUPAC-Name

N-[2-[benzyl(formyl)amino]ethyl]formamide

InChI

InChI=1S/C11H14N2O2/c14-9-12-6-7-13(10-15)8-11-4-2-1-3-5-11/h1-5,9-10H,6-8H2,(H,12,14)

InChI-Schlüssel

KEVWYMBNCWAWEQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CN(CCNC=O)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.